molecular formula C5H8Br2N4 B6168060 5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide CAS No. 20781-09-3

5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide

Cat. No.: B6168060
CAS No.: 20781-09-3
M. Wt: 284
InChI Key:
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Description

5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide is a chemical compound with the molecular formula C5H8Br2N4 and a molecular weight of 284.

Preparation Methods

The synthesis of 5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide typically involves the reaction of pyrimidine-2,4-diamine with bromomethane. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The compound can participate in addition reactions with various reagents to form new compounds.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.

    Biology: The compound is used in the study of biological processes and as a tool in molecular biology research.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biological processes .

Comparison with Similar Compounds

5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide can be compared with similar compounds such as:

    4-(bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but differs in the position of the bromomethyl group on the pyridine ring.

    6-(bromomethyl)-2,4-pteridine diamine hydrobromide: This compound has a similar structure but with a pteridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide involves the bromination of 2,4-diaminopyrimidine followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "2,4-diaminopyrimidine", "hydrobromic acid", "acetic acid", "sodium nitrite", "sodium bromide", "formaldehyde", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-diaminopyrimidine in acetic acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium bromide to the diazonium salt solution to form the brominated intermediate.", "Step 3: Dissolve the brominated intermediate in water and add formaldehyde to form the desired product, 5-(bromomethyl)pyrimidine-2,4-diamine.", "Step 4: Add hydrobromic acid to the product to form the hydrobromide salt, 5-(bromomethyl)pyrimidine-2,4-diamine hydrobromide." ] }

CAS No.

20781-09-3

Molecular Formula

C5H8Br2N4

Molecular Weight

284

Purity

95

Origin of Product

United States

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